2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C10H22ClNO. It is a hydrochloride salt form of a cyclohexyl derivative, which contains both an amino group and a hydroxyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride typically involves the reaction of 4,4-dimethylcyclohexanone with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-methylpropan-1-ol hydrochloride
- 2-amino-2-phenylethanol hydrochloride
- 2-amino-2-(2-methylpropyl)propan-1-ol hydrochloride
Uniqueness
Compared to similar compounds, 2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride has a unique cyclohexyl ring structure with two methyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
CAS No. |
2648944-91-4 |
---|---|
Molecular Formula |
C10H22ClNO |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.